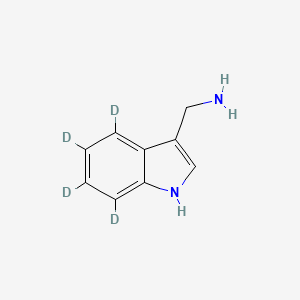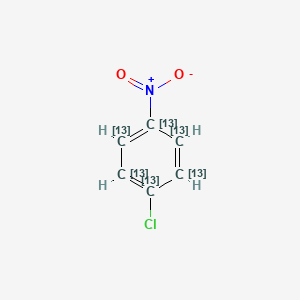![molecular formula C12H4Cl6O B13433286 2',4,4',5,5',6-Hexachloro-[1,1'-biphenyl]-2-ol](/img/structure/B13433286.png)
2',4,4',5,5',6-Hexachloro-[1,1'-biphenyl]-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,4,4’,5,5’,6-Hexachloro-[1,1’-biphenyl]-2-ol is a polychlorinated biphenyl (PCB) compound. PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. This specific compound is known for its high level of chlorination, which contributes to its stability and persistence in the environment .
Métodos De Preparación
The synthesis of 2’,4,4’,5,5’,6-Hexachloro-[1,1’-biphenyl]-2-ol typically involves the chlorination of biphenyl compounds. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron or aluminum chloride. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
2’,4,4’,5,5’,6-Hexachloro-[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of chlorinated benzoic acids.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of less chlorinated biphenyls.
Aplicaciones Científicas De Investigación
2’,4,4’,5,5’,6-Hexachloro-[1,1’-biphenyl]-2-ol has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of PCBs in environmental samples.
Biology: Studies on its toxicological effects help understand the impact of PCBs on living organisms.
Medicine: Research on its interactions with biological molecules aids in the development of treatments for PCB exposure.
Mecanismo De Acción
The mechanism of action of 2’,4,4’,5,5’,6-Hexachloro-[1,1’-biphenyl]-2-ol involves its interaction with cellular receptors and enzymes. It acts as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes it activates. This leads to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene. These enzymes mediate the biochemical and toxic effects of halogenated aromatic hydrocarbons and are involved in cell-cycle regulation .
Comparación Con Compuestos Similares
2’,4,4’,5,5’,6-Hexachloro-[1,1’-biphenyl]-2-ol can be compared with other similar compounds, such as:
2,2’,4,4’,5,5’-Hexachlorobiphenyl (PCB-153): Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,2’,3,4,5,6’-Hexachlorobiphenyl (PCB-143): Differs in the position of chlorine atoms, affecting its physical and chemical properties.
2,3,4,4’,5,6-Hexachlorobiphenyl: Another isomer with different chlorine atom positions, influencing its environmental persistence and biological activity.
Propiedades
Fórmula molecular |
C12H4Cl6O |
|---|---|
Peso molecular |
376.9 g/mol |
Nombre IUPAC |
3,4,5-trichloro-2-(2,4,5-trichlorophenyl)phenol |
InChI |
InChI=1S/C12H4Cl6O/c13-5-2-7(15)6(14)1-4(5)10-9(19)3-8(16)11(17)12(10)18/h1-3,19H |
Clave InChI |
DUYUNNFIHOWGAB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)Cl)C2=C(C(=C(C=C2O)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


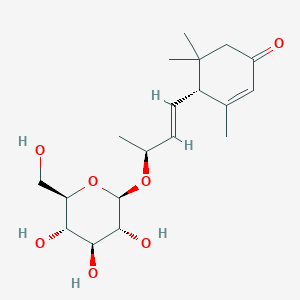

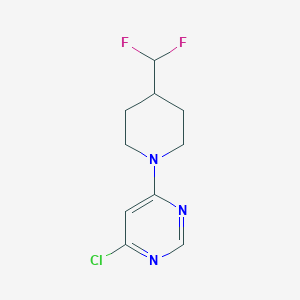
![N,2,3-trimethyl-N-[2-(4-methyl-3-sulfamoylanilino)pyrimidin-4-yl]indazol-6-amine oxide](/img/structure/B13433226.png)
![1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B13433232.png)
![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2-non-8-enyl-3-oxotridec-12-enoate](/img/structure/B13433233.png)
![(3S,4R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13433235.png)
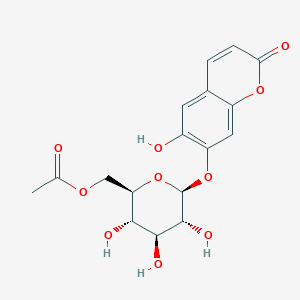

![(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile](/img/structure/B13433262.png)
amino}butanoic acid](/img/structure/B13433266.png)
